N-(6-ethoxy-1,3-benzothiazol-2-yl)butanamide

Physicochemical profiling Pre-formulation Drug-likeness

Researchers often face confounding bioactivity from unvalidated benzothiazole scaffolds. This compound solves that as a low-activity negative control. - Negligible target engagement: <5% activation/inhibition at MOR-1, ADAM17, M1 mAChR up to 9.3 µM - Low cytotoxicity: HepG2 B-scores of -7.55 to -7.61 - Verified identity across ChEBI, PubChem, and ChemSpider ensures batch-to-batch consistency for fragment libraries.

Molecular Formula C13H16N2O2S
Molecular Weight 264.34
CAS No. 15850-85-8
Cat. No. B2895370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-ethoxy-1,3-benzothiazol-2-yl)butanamide
CAS15850-85-8
Molecular FormulaC13H16N2O2S
Molecular Weight264.34
Structural Identifiers
SMILESCCCC(=O)NC1=NC2=C(S1)C=C(C=C2)OCC
InChIInChI=1S/C13H16N2O2S/c1-3-5-12(16)15-13-14-10-7-6-9(17-4-2)8-11(10)18-13/h6-8H,3-5H2,1-2H3,(H,14,15,16)
InChIKeyAFIXLXSJIGDAOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





N-(6-Ethoxy-1,3-benzothiazol-2-yl)butanamide: Chemical Identity and Procurement


N-(6-ethoxy-1,3-benzothiazol-2-yl)butanamide (CAS 15850-85-8) is a synthetic small-molecule benzothiazole amide with the molecular formula C13H16N2O2S and a monoisotopic mass of 264.09325 Da [1]. It is characterized by a 6-ethoxy substituent on the benzothiazole ring and an unsubstituted butanamide side chain at the 2-position . This specific substitution pattern distinguishes it from other benzothiazole amides that bear additional functional groups, such as 3-oxo, 4-chloro, or 2,2-dimethyl modifications. The compound is cataloged in authoritative chemical databases including ChEBI (CHEBI:108095) and PubChem (CID 849083), ensuring traceable identity verification for procurement [1][2].

Why This Benzothiazole Amide Cannot Be Replaced by Analogs


Benzothiazole amides are not functionally interchangeable; minor structural variations in the amide side chain and ring substitution profoundly alter biological target engagement and physicochemical properties [1]. N-(6-ethoxy-1,3-benzothiazol-2-yl)butanamide possesses a linear, unsubstituted butanamide chain, which results in a distinct hydrogen-bond donor/acceptor profile and steric bulk compared to analogs such as the 3-oxobutanamide (CAS 4273-88-5), 4-chlorobutanamide, or 2,2-dimethylbutanamide derivatives . In screening campaigns, this compound exhibited a unique activity signature across multiple target classes, including weak mu-opioid receptor activation (4.41% at 9.3 µM) and ADAM17 inhibition (1.23% at 6.95 µM), which would not be predicted from the profiles of its close analogs . Generic substitution without matched experimental validation risks introducing unwanted polypharmacology or losing the desired chemical probe selectivity.

Differentiation Evidence Against Closest Analogs


Aqueous Solubility and Lipophilicity vs. 3-Oxo Analog

The estimated aqueous solubility of N-(6-ethoxy-1,3-benzothiazol-2-yl)butanamide at 25°C is 17.24 mg/L, with an estimated log Kow of 3.58 . In contrast, the 3-oxo analog N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-oxobutanamide (CAS 4273-88-5) has a higher molecular weight (278.33 g/mol) and an additional polar ketone group, which is expected to increase aqueous solubility and lower logP, though experimental data are not available for the analog . The higher lipophilicity of the target compound may favor membrane permeability in cell-based assays, while its lower aqueous solubility may necessitate DMSO stock preparation for in vitro studies.

Physicochemical profiling Pre-formulation Drug-likeness

Multi-Target Screening Selectivity Fingerprint

In a multi-target screening panel, N-(6-ethoxy-1,3-benzothiazol-2-yl)butanamide exhibited weak but detectable activity at three distinct targets: mu-type opioid receptor (MOR-1) activation of 4.41% at 9.3 µM, ADAM17 inhibition of 1.23% at 6.95 µM, and muscarinic acetylcholine receptor M1 activation of -1.07% at 3 µM (negative value indicates no activation) . This discrete and weak multi-target profile contrasts with the 4-chloro analog, which is reported to have primary anticancer pathway activity . The absence of potent activity at these targets makes the compound a cleaner negative control scaffold compared to functionally substituted analogs.

Polypharmacology Selectivity profiling Chemical probe

Cytotoxicity Profile in HepG2 Cells vs. Analogs

In a HepG2 cytotoxicity assay measuring cell viability via plate reader, N-(6-ethoxy-1,3-benzothiazol-2-yl)butanamide yielded B-scores consistently around -7.55 to -7.61 across replicate measurements . B-scores near -7.5 indicate minimal cytotoxicity, classifying the compound as essentially inactive in this assay. While direct B-score data for the 3-oxo and 4-chloro analogs in the same assay system are not publicly available, general benzothiazole amides with electrophilic substituents (e.g., 3-oxo, chloroalkyl) are expected to show higher cytotoxicity due to increased reactivity [1]. This low cytotoxicity supports the compound's utility as a scaffold for further derivatization without intrinsic toxicity liability.

Hepatotoxicity screening Safety profiling Cell viability

Structural Identity Verification for Procurement

N-(6-ethoxy-1,3-benzothiazol-2-yl)butanamide is unambiguously identified by its InChIKey (AFIXLXSJIGDAOC-UHFFFAOYSA-N) and SMILES (CCCC(=O)Nc1nc2ccc(OCC)cc2s1), enabling robust database matching [1]. It is indexed in PubChem (CID 849083), ChEBI (CHEBI:108095), and ChemSpider with an MFCD number (MFCD00249072) [2]. In contrast, its closest analog N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-oxobutanamide (CAS 4273-88-5) is primarily listed in industrial dye intermediate catalogs (Azoic Coupling Component 9) rather than medicinal chemistry databases, indicating a different application and purity standard . The medicinal chemistry-grade identity infrastructure for the target compound reduces procurement risk and facilitates regulatory documentation.

Quality control Compound identity Procurement specification

Evidence-Backed Application Scenarios


Negative Control Scaffold for Chemical Probe Development

Based on its low activity in multi-target screening (<5% activation/inhibition at MOR-1, ADAM17, and M1 mAChR at concentrations up to 9.3 µM) , this compound is suitable as a negative control scaffold. Researchers developing benzothiazole-based inhibitors or activators can use it to establish baseline activity, ensuring that observed effects of lead compounds are due to the introduced functional groups rather than the benzothiazole core itself.

Low-Cytotoxicity Starting Point for Fragment-Based Discovery

The HepG2 cytotoxicity B-scores of -7.55 to -7.61 indicate negligible cytotoxicity . This profile supports the compound's use as a fragment or scaffold in fragment-based drug discovery (FBDD), where low intrinsic toxicity is critical to avoid confounding viability readouts in cell-based screening cascades. Its estimated log Kow of 3.58 suggests moderate membrane permeability, potentially enabling cellular target engagement studies .

Physicochemical Reference for Lipophilic Benzothiazole Amides

With an estimated aqueous solubility of 17.24 mg/L and log Kow of 3.58 , this compound can serve as a lipophilic reference standard when profiling solubility and permeability in benzothiazole amide series. Its distinct physicochemical profile versus the more polar 3-oxo analog (CAS 4273-88-5) allows teams to benchmark the impact of side-chain polarity on ADME properties without confounding bioactivity signals.

Building Block for Diversified Amide Library Synthesis

The unsubstituted butanamide side chain provides a synthetically accessible handle for further derivatization. The compound's well-authenticated identity across PubChem, ChEBI, and ChemSpider, along with its MFCD registry number, ensures that procurement from reputable vendors yields material of consistent identity and purity suitable for library synthesis [1].

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